

# Technical Guide: Characterization and Profiling of CAS 1254592-76-1

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: (1-Ethoxy-2,2,2-trifluoroethoxy)  
triethylsilane  
Cat. No.: B8064985

[Get Quote](#)

## Part 1: Chemical Identity & Core Profile

CAS Number: 1254592-76-1 Chemical Name: (1-Ethoxy-2,2,2-trifluoroethoxy)triethylsilane

Synonyms: 1,1,1-Trifluoro-2-ethoxy-2-(triethylsiloxy)ethane; Triethyl(1-ethoxy-2,2,2-

trifluoroethoxy)silane Molecular Formula: C<sub>10</sub>H<sub>21</sub>F<sub>3</sub>O<sub>2</sub>Si Molecular Weight: 258.36 g/mol

## Structural Analysis

The molecule consists of a hemiacetal core derived from trifluoroacetaldehyde, where the hydroxyl group is protected by a triethylsilyl (TES) ether. This structure imparts lipophilicity and stability, preventing the reversion to the aldehyde or hydrate forms typical of fluorinated hemiacetals.

Property	Value	Note
Appearance	Colorless liquid	Typical of silyl ethers
Solubility	Soluble in organic solvents (Benzene, CH <sub>2</sub> Cl <sub>2</sub> , THF)	Hydrolytically sensitive
Stability	Moisture sensitive	Decomposes to TFAE (Trifluoroacetaldehyde ethyl hemiacetal)

## Part 2: Spectroscopic Characterization

The following data is synthesized from high-resolution characterization of the pure compound, specifically isolated via borane-catalyzed hydrosilylation protocols.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Benzene-d<sub>6</sub> (C<sub>6</sub>D<sub>6</sub>)

#### <sup>1</sup>H NMR (500 MHz)

The proton spectrum is dominated by the characteristic coupling between the methine proton and the adjacent trifluoromethyl group.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Coupling Constant (J)	Assignment
4.78	Quartet (q)	1H	J = 3.8 Hz	CH(CF <sub>3</sub> ) (Methine core)
3.53 – 3.45	Multiplet (m)	1H	-	-OCH <sub>2</sub> CH <sub>3</sub> (Diastereotopic)
3.37 – 3.30	Multiplet (m)	1H	-	-OCH <sub>2</sub> CH <sub>3</sub> (Diastereotopic)
0.95 – 1.05	Triplet/Multiplet	9H	-	-Si(CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>
0.55 – 0.65	Quartet/Multiplet	6H	-	-Si(CH <sub>2</sub> CH <sub>3</sub> ) <sub>3</sub>

\*Note: Alkyl silyl signals (0.5–1.1 ppm) are typical for TES groups and may vary slightly based on concentration and solvent.

Interpretation:

- The quartet at 4.78 ppm is the diagnostic signal. The coupling constant ( $J = 3.8$  Hz) corresponds to the vicinal coupling ( ) between the methine proton and the three fluorine atoms of the  $\text{CF}_3$  group. This confirms the integrity of the  $\text{CH-CF}_3$  bond.
- The diastereotopic nature of the ethoxy methylene protons (3.30–3.53 ppm) indicates the presence of a chiral center at the acetal carbon, rendering the two protons of the  $-\text{OCH}_2-$  group magnetically non-equivalent.

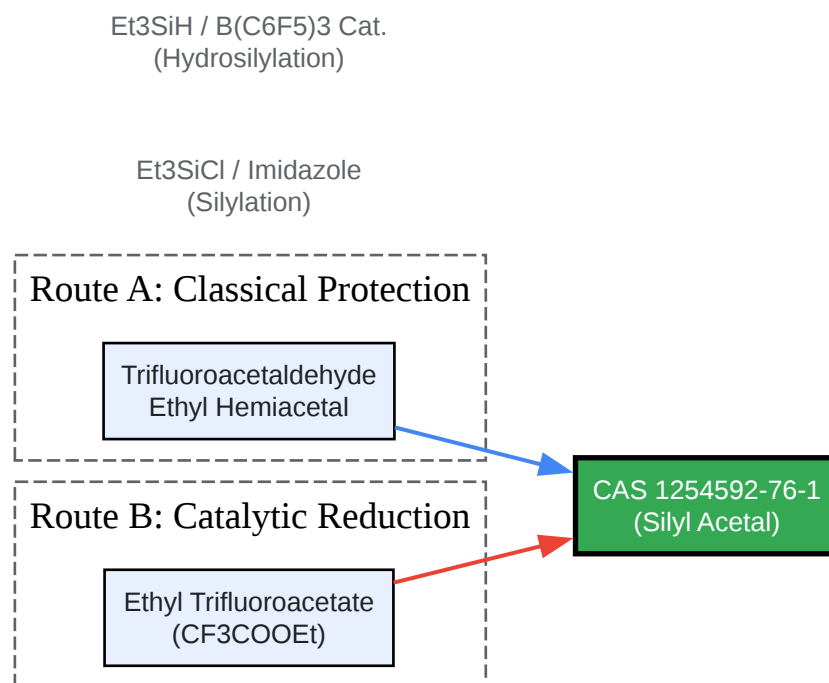
## Mass Spectrometry (MS)[4]

- Ionization Mode: EI or ESI+
- Key Fragments:
  - $[\text{M-Et}]^+$ : Loss of an ethyl group from the silicon atom is a common fragmentation pathway for triethylsilyl ethers.
  - $m/z \sim 115$ :  $[\text{Et}_3\text{Si}]^+$  cation.

## Part 3: Synthesis & Experimental Protocols

Two primary routes exist for generating CAS 1254592-76-1. Route A is the classical protection strategy, while Route B represents a modern catalytic reduction method.

## Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Figure 1. Synthesis pathways for CAS 1254592-76-1 via classical silylation (Route A) or catalytic hydrosilylation (Route B).

## Protocol: Catalytic Hydrosilylation (Route B)

This method is preferred for generating the compound directly from the stable ester precursor, avoiding the handling of the volatile hemiacetal.

Reagents:

- Ethyl trifluoroacetate (1.0 equiv)
- Triethylsilane (Et<sub>3</sub>SiH) (1.0 equiv)
- Catalyst: Tris(pentafluorophenyl)borane [B(C<sub>6</sub>F<sub>5</sub>)<sub>3</sub>] (0.05 – 0.5 mol%)
- Solvent: Benzene-d<sub>6</sub> (for in-situ monitoring) or Toluene.

Step-by-Step Methodology:

- Preparation: In a glovebox or under argon atmosphere, charge a dried reaction vessel with Ethyl trifluoroacetate (142 mg, 1.0 mmol).
- Catalyst Addition: Add the borane catalyst (0.5 mol%) dissolved in minimum toluene.
- Reduction: Add Triethylsilane (116 mg, 1.0 mmol) dropwise at room temperature.
  - Observation: Gas evolution is not typically observed; the reaction is exothermic.
- Monitoring: Monitor reaction progress via  $^1\text{H}$  NMR. The disappearance of the ester ethoxy quartet (4.0 ppm) and appearance of the acetal quartet (4.78 ppm) indicates conversion.
- Work-up: For isolation, pass the mixture through a short pad of neutral alumina/silica to remove the boron catalyst. Evaporate solvent under reduced pressure.
- Yield: Quantitative conversion (>90% NMR yield) is typical.

## Part 4: Applications & Utility

### Masked Trifluoroacetaldehyde

Trifluoroacetaldehyde (fluoral) is gaseous and highly reactive (polymerizes easily). CAS 1254592-76-1 acts as a "surrogate," allowing researchers to store the equivalent of fluoral in a liquid, shelf-stable form.

- Activation: Treatment with fluoride sources (TBAF) or mild acid releases the reactive aldehyde in situ for condensation reactions.

### Fluoro-Mukaiyama Aldol Reactions

The silyl acetal moiety can function similarly to a silyl enol ether in Lewis-acid catalyzed C-C bond formation, allowing for the introduction of the trifluoroethyl group into complex scaffolds.

## Part 5: References

- Mullins, H. et al. (2022). Triaryl borane catalysts and method for selective hydrosilylation of esters and lactones. World Intellectual Property Organization, WO2022129966A1. (Primary source for  $^1\text{H}$  NMR characterization data).[\[2\]](#)[\[3\]](#)

- Fuchibe, K. et al. (2004). Recent Applications of Trifluoroacetaldehyde Ethyl Hemiacetal for the Synthesis of Trifluoromethylated Compounds. *Current Organic Chemistry*. (Context for hemiacetal reactivity).
- Pietraszuk, C. et al. (2005). Hydrosilylation of esters catalyzed by ruthenium complexes. *Journal of Organometallic Chemistry*. (Mechanistic background on silyl acetal formation).

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. (1-Ethoxy-2,2,2-trifluoroethoxy) triethylsilane | 1254592-76-1 [chemicalbook.com]
- 2. WO2022129966A1 - Triaryl borane catalysts and method for selective hydrosilylation of esters and lactones using said catalysts - Google Patents [patents.google.com]
- 3. US20240082830A1 - Triaryl borane catalysts and method for selective hydrosilylation of esters and lactones using said catalysts - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Technical Guide: Characterization and Profiling of CAS 1254592-76-1]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8064985/docs#technical-guide-characterization-and-profiling-of-cas-1254592-76-1\]](https://www.benchchem.com/product/b8064985/docs#technical-guide-characterization-and-profiling-of-cas-1254592-76-1)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)